molecular formula C28H30N4O6 B1621649 GLUTARYL-GLY-GLY-PHE-BETA-NA CAS No. 55145-12-5

GLUTARYL-GLY-GLY-PHE-BETA-NA

Cat. No.: B1621649
CAS No.: 55145-12-5
M. Wt: 518.6 g/mol
InChI Key: SCRMMJVITKQLCL-UHFFFAOYSA-N
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Description

GLUTARYL-GLY-GLY-PHE-BETA-NA, also known as N-glutaryl-glycyl-glycyl-phenylalanine-beta-naphthylamide, is a synthetic peptide substrate commonly used in biochemical research. It is primarily utilized as a substrate for enzyme assays, particularly for chymotrypsin-like proteases. The compound’s structure includes a glutaryl group, two glycine residues, a phenylalanine residue, and a beta-naphthylamide group, making it a versatile tool in enzymology and protease activity studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLUTARYL-GLY-GLY-PHE-BETA-NA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The protected amino acids are coupled to the resin using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

GLUTARYL-GLY-GLY-PHE-BETA-NA undergoes various chemical reactions, including:

    Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.

    Oxidation: The beta-naphthylamide group can undergo oxidation under specific conditions.

    Substitution: The glutaryl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Enzymes like chymotrypsin or trypsin in buffered aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

GLUTARYL-GLY-GLY-PHE-BETA-NA is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of GLUTARYL-GLY-GLY-PHE-BETA-NA involves its interaction with proteases. The enzyme recognizes and binds to the peptide substrate, catalyzing the hydrolysis of the peptide bond. This reaction releases the beta-naphthylamide group, which can be detected spectrophotometrically, providing a measure of enzyme activity. The molecular targets include the active sites of chymotrypsin-like proteases, and the pathway involves the cleavage of the peptide bond between the phenylalanine and beta-naphthylamide residues .

Comparison with Similar Compounds

Similar Compounds

    GLUTARYL-GLY-GLY-PHE-AMC: Another peptide substrate with a similar structure but with a 7-amino-4-methylcoumarin (AMC) group instead of beta-naphthylamide.

    GLUTARYL-GLY-GLY-PHE-PNA: Contains a para-nitroanilide (PNA) group instead of beta-naphthylamide.

Uniqueness

GLUTARYL-GLY-GLY-PHE-BETA-NA is unique due to its beta-naphthylamide group, which provides distinct spectrophotometric properties. This makes it particularly useful in assays where the detection of the released beta-naphthylamide is required. Its structure also allows for specific interactions with chymotrypsin-like proteases, making it a valuable tool in enzymology .

Properties

IUPAC Name

5-[[2-[[2-[[1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6/c33-24(11-6-12-27(36)37)29-17-25(34)30-18-26(35)32-23(15-19-7-2-1-3-8-19)28(38)31-22-14-13-20-9-4-5-10-21(20)16-22/h1-5,7-10,13-14,16,23H,6,11-12,15,17-18H2,(H,29,33)(H,30,34)(H,31,38)(H,32,35)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRMMJVITKQLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)CNC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390901
Record name AGN-PC-05WOIX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55145-12-5
Record name AGN-PC-05WOIX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Glutaryl-Fly-Fly-Phe β-naphthylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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